molecular formula C2H6ClNO B14260706 2-Chloro-N-hydroxyethan-1-amine CAS No. 141218-23-7

2-Chloro-N-hydroxyethan-1-amine

Cat. No.: B14260706
CAS No.: 141218-23-7
M. Wt: 95.53 g/mol
InChI Key: DHCHPYKGDUYCEB-UHFFFAOYSA-N
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Description

Contextualization of the 2-Chloroethylamine (B1212225) Functional Group in Synthetic Strategies

The 2-chloroethylamine functional group is a well-established and valuable synthon in organic synthesis. amazonaws.com Its utility arises from the presence of two reactive centers: the nucleophilic amino group and the electrophilic carbon atom bonded to the chlorine. amazonaws.com This duality allows for a variety of synthetic transformations.

A key reaction of the 2-chloroethylamine group is its intramolecular cyclization to form a highly reactive three-membered aziridinium (B1262131) ion. nih.gov This intermediate is a potent electrophile and readily reacts with a wide range of nucleophiles. This reactivity has been extensively exploited in the development of nitrogen mustards, a class of compounds initially investigated for chemical warfare but later repurposed for medical research, particularly in cancer therapy due to their alkylating properties. amazonaws.com The first nitrogen mustard drug, mechlorethamine, was introduced into therapy in 1949, cementing the importance of the 2-chloroethylamino moiety. amazonaws.com

In modern synthetic chemistry, 2-chloroethylamine hydrochloride serves as a crucial intermediate in the production of pharmaceuticals, dyes, and agrochemicals. google.comgoogle.com It is used in the synthesis of various heterocyclic compounds, such as thiazolines and thiazines, and for the derivatization of amino acids and nucleotides. google.comchemsrc.com The reactivity of the 2-chloroethylamine group can be modulated by the substituents on the nitrogen atom, influencing the rate of aziridinium ion formation and subsequent reactions. nih.gov

Historical Development and Significance of Hydroxylamines in Chemical Synthesis

Hydroxylamine (B1172632) (NH₂OH) was first synthesized in 1865 by the German chemist Wilhelm Clemens Lossen. wikipedia.org Initially, its applications were limited, but over time, it has become a cornerstone in organic synthesis. rsc.org Hydroxylamines and their derivatives are now recognized as crucial intermediates in the production of a vast array of compounds, including pharmaceuticals and agrochemicals. rsc.org

One of the most significant applications of hydroxylamine is in the synthesis of oximes through its reaction with aldehydes and ketones. fishersci.com Oximes are versatile intermediates that can be further converted into amides via the Beckmann rearrangement, a key step in the industrial production of Nylon-6. google.com

In recent years, hydroxylamines have been explored as "tethered nitrogen" sources in alkaloid synthesis, allowing for intramolecular reactions that provide stereo- and regiochemical control. researchgate.net Furthermore, the development of novel hydroxylamine-derived aminating reagents has enabled the direct installation of medicinally relevant amine groups into organic molecules. amazonaws.comethz.ch The stability of hydroxylamine can be a concern, as it can be explosive in its pure form and is often handled as a more stable salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate. wikipedia.orgunibo.it The study of hydroxylamine's thermal stability and decomposition is an active area of research to ensure its safe handling and application in industrial processes. unibo.itresearchgate.net

Structural Elucidation and Precise Nomenclature of N-(2-chloroethyl)hydroxylamine

The precise nomenclature for the compound with the chemical structure ClCH₂CH₂NHOH is 2-Chloro-N-hydroxyethan-1-amine . According to IUPAC naming conventions, the ethanamine backbone is numbered starting from the carbon attached to the hydroxylamine group. Alternatively, it can be named as N-(2-chloroethyl)hydroxylamine . Its unique Chemical Abstracts Service (CAS) registry number is 141218-23-7 . chemsrc.com

The structural elucidation of N-(2-chloroethyl)hydroxylamine would rely on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not widely available in the reviewed literature, the expected spectroscopic characteristics can be inferred from related compounds.

Infrared (IR) Spectroscopy: The IR spectrum of N-(2-chloroethyl)hydroxylamine is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, likely in the region of 3100-3500 cm⁻¹. rsc.org A C-Cl stretching vibration would be expected in the fingerprint region, typically around 600-800 cm⁻¹. The IR spectrum of the related compound hydroxylamine hydrochloride shows distinct peaks that can be used for comparison. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would likely show two methylene (B1212753) groups (-CH₂-) as triplets, corresponding to the protons adjacent to the chlorine atom and the nitrogen atom. The chemical shifts would be influenced by the electronegativity of the adjacent atoms. The protons of the NH and OH groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. For comparison, the ¹H NMR spectrum of 2-chloroethylamine hydrochloride shows distinct signals for its methylene protons. chemicalbook.com

¹³C NMR: The carbon NMR spectrum would be expected to show two signals corresponding to the two carbon atoms of the ethyl chain. The carbon attached to the chlorine atom would likely appear at a lower field (higher ppm value) compared to the carbon attached to the nitrogen atom.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be crucial for confirming the molecular formula (C₂H₆ClNO). A search of supplementary information from a research article provided HRMS data for what is likely a fragment of a related compound, showing a calculated mass for [M-Cl]⁺, which supports the expected fragmentation pattern of losing a chlorine atom. rsc.org

The molecular structure of hydroxylamine itself is pyramidal at the nitrogen atom, with a conformation that minimizes lone pair-lone pair interactions. wikipedia.org It is expected that N-(2-chloroethyl)hydroxylamine would adopt a similar geometry around the nitrogen atom. The presence of the chloroethyl group could lead to different conformational isomers, potentially stabilized by intramolecular hydrogen bonding between the hydroxyl group and the chlorine atom, as has been observed in (2-chloroethyl)amine. nih.gov

Data Tables

Table 1: Physicochemical Properties of N-(2-chloroethyl)hydroxylamine

PropertyValueSource
CAS Number 141218-23-7 chemsrc.com
Molecular Formula C₂H₆ClNO chemsrc.com
Molecular Weight 95.53 g/mol chemsrc.com
PSA (Polar Surface Area) 32.26 Ų chemsrc.com
LogP 0.59 chemsrc.com

Table 2: Inferred Spectroscopic Data for N-(2-chloroethyl)hydroxylamine

TechniqueExpected Features
¹H NMR Two triplets for the -CH₂- groups; broad singlets for NH and OH protons.
¹³C NMR Two signals for the two ethyl carbons.
IR Spectroscopy O-H and N-H stretching bands (3100-3500 cm⁻¹); C-Cl stretching band (600-800 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to C₂H₆ClNO; fragmentation pattern showing loss of Cl.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

141218-23-7

Molecular Formula

C2H6ClNO

Molecular Weight

95.53 g/mol

IUPAC Name

N-(2-chloroethyl)hydroxylamine

InChI

InChI=1S/C2H6ClNO/c3-1-2-4-5/h4-5H,1-2H2

InChI Key

DHCHPYKGDUYCEB-UHFFFAOYSA-N

Canonical SMILES

C(CCl)NO

Origin of Product

United States

Mechanistic Pathways and Reactivity Profiles of N 2 Chloroethyl Hydroxylamine

Intrinsic Reactivity of the Hydroxylamino Functionality

The hydroxylamine (B1172632) group (-NHOH) is characterized by the presence of two adjacent heteroatoms, each bearing lone pairs of electrons. This arrangement is responsible for the "alpha effect," which results in enhanced nucleophilicity compared to compounds with isolated nucleophilic centers. masterorganicchemistry.com Both the nitrogen and oxygen atoms can exhibit nucleophilic character, with the reaction pathway often depending on the nature of the electrophile and the reaction conditions.

Nucleophilic Character of the Hydroxylamino Nitrogen Center

The nitrogen atom in N-(2-chloroethyl)hydroxylamine is a primary nucleophilic site. Generally, hydroxylamines are considered more potent nucleophiles than would be predicted based on their basicity alone. masterorganicchemistry.com This enhanced reactivity, or alpha effect, makes the nitrogen atom readily available for forming new bonds with electrophilic centers.

The nitrogen's nucleophilicity allows it to participate in various reactions, including Michael additions and cycloadditions. For instance, N-alkylhydroxylamines can react with chiral enoate esters in what can be described as a concerted cycloaddition mechanism to form isoxazolidinones. nih.gov While the primary focus of such studies is often on the synthetic utility, they underscore the inherent reactivity of the N-alkylhydroxylamine nitrogen. The presence of the electron-donating alkyl group (in this case, the 2-chloroethyl group, despite its inductive withdrawing effect) makes the nitrogen more nucleophilic than the oxygen. In reactions with many electrophiles, the nitrogen is the kinetically favored site of attack.

Participation of the Oxygen Atom in Electron Distribution

Studies on the reaction of hydroxylamines with phosphate (B84403) esters have provided clear chemical evidence that phosphorylation typically occurs on the oxygen atom. rsc.org This preference for O-acylation and O-phosphorylation is a general trend for hydroxylamines. rsc.org Furthermore, in transition-metal-catalyzed allylic substitutions, hydroxylamines bearing an N-electron-withdrawing substituent can act as effective oxygen nucleophiles. organic-chemistry.orgacs.orgnih.gov The electron-withdrawing group enhances the acidity of the O-H proton and reduces the nucleophilicity of the nitrogen, thereby favoring reaction at the oxygen. acs.org In the case of N-(2-chloroethyl)hydroxylamine, the chloroethyl group exerts an electron-withdrawing inductive effect, which could potentially enhance the oxygen's role as a nucleophile under specific conditions, such as in the presence of a strong base or certain metal catalysts.

Reactivity of the Chloroalkyl Moiety

The 2-chloroethyl group provides an electrophilic carbon center susceptible to nucleophilic attack. Its reactivity is significantly influenced by the presence of the adjacent hydroxylamino group, which can act as an internal nucleophile.

Intramolecular Cyclization and Rearrangement Mechanisms (e.g., aziridine (B145994) ring formation)

A paramount feature of 2-chloroethylamines is their propensity to undergo intramolecular cyclization to form a highly strained, three-membered aziridinium (B1262131) ion. researchgate.netmdpi.comnih.gov This process is a classic example of neighboring group participation, where the nitrogen atom acts as an internal nucleophile, displacing the chloride leaving group. The resulting aziridinium ion is a potent electrophile due to the high ring strain. nih.gov

This cyclization is a key step in the mechanism of action for nitrogen mustards. mdpi.com The formation of the aziridinium intermediate is often the rate-determining step, which is then rapidly attacked by any available nucleophile. researchgate.net For N-(2-chloroethyl)hydroxylamine, this intramolecular reaction would lead to the formation of an N-hydroxyaziridinium ion. This highly reactive intermediate can then be intercepted by external nucleophiles. The activation of the aziridine ring is achieved through alkylation of the nitrogen, which makes it a good leaving group for subsequent ring-opening by nucleophiles. nih.gov

Table 1: Factors Influencing Intramolecular Cyclization

FactorDescriptionExpected Effect on N-(2-chloroethyl)hydroxylamine
Solvent Polarity Polar solvents can stabilize the forming ions in the transition state.Increased rate of aziridinium ion formation.
Temperature Higher temperatures provide the necessary activation energy.Increased reaction rate.
pH The nitrogen must be in its free base form to act as a nucleophile.Reaction is favored under neutral to basic conditions. Protonation of the nitrogen under acidic conditions would inhibit cyclization.

Intermolecular Nucleophilic Substitution (SN2) Processes at the Chlorinated Carbon

In addition to intramolecular reactions, the primary carbon bearing the chlorine atom is susceptible to intermolecular attack by external nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism. utexas.edulibretexts.org In this concerted, one-step process, the nucleophile attacks the carbon atom from the side opposite to the chloride leaving group, resulting in an inversion of stereochemistry at the reaction center. libretexts.org

The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. utexas.edu Strong nucleophiles will favor the SN2 pathway. utexas.edu However, for N-(2-chloroethyl)hydroxylamine, the intermolecular SN2 reaction is in constant competition with the intramolecular cyclization (Section 3.2.1). The prevalence of one pathway over the other is often determined by the reaction conditions and the nature and concentration of the external nucleophile. A high concentration of a strong external nucleophile may favor the intermolecular SN2 reaction, while lower concentrations might allow the intramolecular cyclization to dominate.

Table 2: Comparison of Intramolecular vs. Intermolecular Substitution

Reaction PathwayKey RequirementProduct Type
Intramolecular Cyclization Free nitrogen lone pair; favorable conformation.Cyclic (N-hydroxyaziridinium ion).
Intermolecular SN2 Strong external nucleophile.Acyclic substitution product.

β-Elimination Pathways and Unsaturation Formation

Another possible reaction pathway for the chloroalkyl moiety is β-elimination. libretexts.org This reaction involves the removal of a proton from the carbon atom beta to the chlorine (the carbon bearing the hydroxylamino group) and the simultaneous expulsion of the chloride ion, leading to the formation of a double bond. youtube.com This process typically requires a strong, non-nucleophilic base. bits-pilani.ac.in

The mechanism for this transformation is generally the E2 (elimination, bimolecular) pathway, which is a concerted reaction. bits-pilani.ac.in For the E2 reaction to occur efficiently, a specific stereochemical arrangement, known as anti-periplanar geometry, is required. This means the hydrogen being removed and the chlorine leaving group must be on opposite sides of the carbon-carbon bond. bits-pilani.ac.in In the context of N-(2-chloroethyl)hydroxylamine, a strong base could deprotonate the β-carbon, leading to the formation of N-vinylhydroxylamine. This pathway competes with the SN2 and intramolecular cyclization reactions, and its favorability is highly dependent on the strength and steric bulk of the base used. masterorganicchemistry.com

Reaction with Carbonyl Compounds and Other Electrophiles

There is no specific information available in the reviewed literature concerning the reactions of 2-Chloro-N-hydroxyethan-1-amine with carbonyl compounds or other electrophiles. In theory, as a hydroxylamine derivative, it would be expected to react with aldehydes and ketones to form oximes. However, without experimental data, the specific conditions, reaction rates, and the stability of the resulting products are unknown. The presence of the chlorine atom could potentially lead to competing side reactions or influence the electronic properties of the hydroxylamine group, but this remains speculative.

Influence of Solvent Systems and Ancillary Reagents on Reaction Outcomes

No studies detailing the influence of different solvent systems or the use of ancillary reagents on the reaction outcomes of this compound could be located. The choice of solvent can significantly impact the reaction rates and pathways of similar compounds, for instance, by stabilizing transition states or influencing the solubility of reactants. Similarly, the addition of bases or other reagents could deprotonate the hydroxylamine or facilitate subsequent reactions. However, in the absence of any documented research, any discussion would be purely hypothetical.

Due to the lack of available data, no data tables or detailed research findings can be presented.

Applications and Functional Roles in Advanced Chemical Synthesis

Building Block for Complex Organic Molecules

The structure of 2-Chloro-N-hydroxyethan-1-amine inherently positions it as a valuable building block for the synthesis of more complex organic molecules. Its two distinct reactive sites allow for sequential or, in some cases, one-pot multi-component reactions to build molecular complexity.

Precursor to Advanced Intermediates in Fine Chemical Synthesis (General, based on pharmaceutical and biocidal applications of related compounds)

The chloroethylamino moiety is a structural feature found in a variety of biologically active compounds. While direct evidence for the use of this compound is scarce, the applications of its close relative, 2-chloroethylamine (B1212225), in the synthesis of pharmaceuticals and biocides provide a strong indication of its potential. For instance, the chloroethyl group can be used to introduce an ethylamine (B1201723) side chain onto a larger molecular scaffold, a common strategy in drug design to enhance solubility or target interaction.

The hydroxylamine (B1172632) group adds another layer of synthetic versatility. Hydroxylamines are known precursors to a range of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. The presence of both the chloro and hydroxylamine functionalities could, in principle, be leveraged to construct novel heterocyclic systems with potential pharmaceutical or biocidal activity.

Role in the Construction of Macrocycles and Polymeric Architectures

Macrocycles, large cyclic molecules, are of significant interest in drug discovery and materials science. The bifunctional nature of this compound makes it a theoretical candidate for macrocyclization reactions. For example, under high-dilution conditions, it could potentially undergo self-condensation or react with other bifunctional monomers to form macrocyclic structures containing both amine and ether linkages (via the hydroxylamine).

In the realm of polymer chemistry, monomers containing reactive chloroalkyl groups are utilized in the synthesis of various polymers. While there is no specific literature on the polymerization of this compound, it could theoretically serve as a monomer in polycondensation or polyalkylation reactions. The resulting polymer would feature pendant hydroxylamine groups, which could be further modified to introduce specific functionalities, leading to the development of functional polymers with applications in areas such as chelation, catalysis, or drug delivery.

Synthetic Intermediate in Multi-Step Chemical Transformations

Beyond its role as a primary building block, this compound has the potential to be a key intermediate in multi-step synthetic pathways. The differential reactivity of its two functional groups could be exploited to perform selective transformations. For instance, the hydroxylamine could be protected while the chloro group undergoes a substitution reaction, or vice-versa. This would allow for the stepwise introduction of different molecular fragments, leading to the controlled synthesis of complex target molecules.

Development of Specialized Reagents and Catalysts Utilizing the N-(2-chloroethyl)hydroxylamine Scaffold

The N-(2-chloroethyl)hydroxylamine scaffold could serve as a foundation for the design of new reagents and catalysts. The hydroxylamine moiety can coordinate to metal centers, suggesting that derivatives of this compound could be used as ligands in catalysis. The chloroethyl group could be used to anchor the molecule to a solid support, facilitating the development of heterogeneous catalysts that are easily separable from the reaction mixture.

Furthermore, the reactivity of the hydroxylamine group itself can be harnessed. For example, oxidation of the hydroxylamine could lead to the formation of a nitroso or nitrone species, which are valuable reagents in various organic transformations, including cycloaddition reactions.

Computational and Theoretical Investigations of N 2 Chloroethyl Hydroxylamine

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-(2-chloroethyl)hydroxylamine, these studies would provide a deep understanding of how its electrons are distributed and how this distribution influences its chemical behavior.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. A small gap generally suggests higher reactivity. For N-(2-chloroethyl)hydroxylamine, the HOMO is expected to have significant contributions from the lone pair electrons on the nitrogen and oxygen atoms of the hydroxylamine (B1172632) group, making these sites nucleophilic. The LUMO is likely to be an antibonding orbital (σ*) associated with the carbon-chlorine bond, making the carbon atom attached to the chlorine an electrophilic center susceptible to nucleophilic attack.

A hypothetical FMO analysis would involve calculating the energies and visualizing the spatial distribution of these orbitals. This would pinpoint the most probable sites for electrophilic and nucleophilic attack, offering a rationale for the molecule's reactivity patterns.

Table 1: Predicted Frontier Orbital Characteristics for N-(2-chloroethyl)hydroxylamine

OrbitalPredicted Location of Highest DensityImplied Reactivity
HOMO Nitrogen and Oxygen atoms (lone pairs)Nucleophilic center
LUMO C-Cl σ* antibonding orbitalElectrophilic center (carbon atom)

Charge Distribution and Electrostatic Potential Mapping

The distribution of charge within a molecule is key to understanding its interactions with other molecules. An electrostatic potential (ESP) map provides a visual representation of this charge distribution. In an ESP map, regions of negative potential (typically colored red) indicate an abundance of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For N-(2-chloroethyl)hydroxylamine, an ESP map would likely show negative potential around the highly electronegative oxygen and nitrogen atoms due to their lone pairs of electrons. A region of positive or less negative potential would be expected around the hydrogen atom of the hydroxyl group and the carbon atom bonded to the chlorine, due to the electron-withdrawing nature of the adjacent oxygen and chlorine atoms, respectively. pressbooks.pubdtic.mil The chlorine atom itself would exhibit both a negative belt and a positive region on its outermost surface, known as a σ-hole, which can participate in halogen bonding. acs.org This detailed charge mapping is crucial for predicting non-covalent interactions, solubility, and the initial pathways of chemical reactions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

A molecule like N-(2-chloroethyl)hydroxylamine is not static; it is a flexible structure with several rotatable single bonds (C-C, C-N, N-O). Molecular dynamics (MD) simulations model the movement of atoms over time, providing insights into the molecule's conformational landscape and dynamic behavior. arxiv.org

Mechanistic Insights Derived from Computational Modeling

Computational modeling allows for the detailed exploration of reaction mechanisms, providing information that is often difficult or impossible to obtain through experiments alone.

Elucidation of Transition States and Reaction Barriers

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the reaction rate.

For N-(2-chloroethyl)hydroxylamine, a key reaction pathway to investigate would be the intramolecular cyclization, where the nucleophilic nitrogen attacks the electrophilic carbon, displacing the chloride ion. Computational methods, such as Density Functional Theory (DFT), can be used to locate the geometric structure of the transition state for this SN2 reaction. e3s-conferences.org Calculating the energy of this transition state would provide the activation barrier, offering a quantitative prediction of how readily this cyclization occurs. These calculations can be performed for different potential pathways to determine the most favorable reaction mechanism.

Prediction of Regioselectivity and Stereoselectivity

Many organic reactions can potentially yield multiple products. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.

In the context of N-(2-chloroethyl)hydroxylamine, if it were to react with an unsymmetrical reagent, computational models could predict the regioselectivity by comparing the activation barriers for attack at different sites. For example, by analyzing the transition states for the reaction of a nucleophile with either the carbon of the chloroethyl group or another potential electrophilic site, the preferred product could be predicted. rsc.org

Furthermore, if the molecule or its reaction partner is chiral, computational studies can predict stereoselectivity. nih.govnih.gov By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, the model can predict which product will be formed in excess. This is achieved by identifying the lowest energy pathway, which corresponds to the major product.

Advanced Spectroscopic Property Predictions (e.g., NMR, IR, MS simulations)

In the absence of extensive experimental data for 2-Chloro-N-hydroxyethan-1-amine, computational chemistry provides a powerful alternative for predicting its spectroscopic properties. Techniques such as Density Functional Theory (DFT) and other ab initio quantum chemical methods are instrumental in simulating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. encyclopedia.pubruc.dknih.gov These theoretical predictions offer valuable insights into the molecule's structural and electronic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy Predictions

The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved through DFT calculations, often employing methods like the B3LYP functional with a comprehensive basis set such as 6-311++G(2d,p). nih.gov These calculations are enhanced by considering solvent effects, typically through a Polarizable Continuum Model (PCM). nih.gov More recent advancements also utilize machine learning algorithms trained on vast spectral databases to improve prediction accuracy.

For this compound, the electronegative chlorine atom and the nitrogen-oxygen system significantly influence the chemical shifts of the adjacent methylene (B1212753) (-CH₂) groups. The protons on the carbon bonded to chlorine (Cl-CH₂-) are expected to be deshielded and appear at a lower field compared to those on the carbon bonded to the nitrogen (N-CH₂-). The protons on the hydroxyl (-OH) and amine (-NH) groups are exchangeable and their signals are typically broad, with chemical shifts that are highly dependent on solvent, concentration, and temperature.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Cl-CH₂ -CH₂-NHOH 3.6 - 4.1 Triplet
Cl-CH₂-CH₂ -NHOH 2.9 - 3.4 Triplet
Cl-CH₂-CH₂-NH OH Variable (Broad) Singlet

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C l-CH₂-CH₂-NHOH 40 - 45

Infrared (IR) Spectroscopy Simulations

Theoretical IR spectra are simulated by calculating the vibrational frequencies of the molecule's bonds. DFT calculations are a standard method for this purpose, providing insight into the frequencies and intensities of the IR absorption bands. dtic.milnih.gov The predicted spectrum for this compound would exhibit characteristic peaks corresponding to its specific functional groups.

The O-H and N-H stretching vibrations are expected to appear as broad bands in the high-frequency region of the spectrum, a characteristic that is often influenced by hydrogen bonding. msu.edupressbooks.pub The C-H stretching vibrations of the ethyl group will be present in their typical region. libretexts.org The presence of the C-Cl and C-N bonds will give rise to absorptions in the fingerprint region of the spectrum. msu.edu

Predicted IR Absorption Frequencies for this compound

Functional Group Bond Vibration Predicted Wavenumber (cm⁻¹) Intensity
Hydroxylamine O-H stretch 3200 - 3600 Medium, Broad
Amine N-H stretch 3300 - 3500 Medium, Broad
Alkyl C-H stretch 2850 - 2960 Medium to Strong
Alkyl Halide C-Cl stretch 600 - 800 Strong

Mass Spectrometry (MS) Fragmentation Predictions

Mass spectrometry simulations involve predicting the fragmentation pattern of a molecule upon ionization. The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 97.5 g/mol for the ³⁵Cl isotope). Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak with roughly one-third the intensity of the M⁺ peak is also predicted. youtube.com

The fragmentation of the molecular ion is guided by the stability of the resulting fragments. For aliphatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway, as it leads to the formation of a stable, resonance-stabilized cation. libretexts.orgyoutube.comlibretexts.org Other likely fragmentations include the loss of the chlorine atom or the hydroxyl group.

Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Predicted m/z
[C₂H₇ClNO]⁺ (Molecular Ion, ³⁵Cl) 97
[C₂H₇ClNO]⁺ (M+2, ³⁷Cl) 99
[C₂H₆NO]⁺ (Loss of Cl) 62
[CH₄NO]⁺ (Alpha-cleavage) 46
[C₂H₅Cl]⁺ (Loss of NHOH) 64

Future Prospects and Emerging Research Frontiers for N 2 Chloroethyl Hydroxylamine

Innovations in Green Chemistry Synthetic Methodologies and Process Intensification

The synthesis of N-(2-chloroethyl)hydroxylamine and related compounds is undergoing a transformation driven by the principles of green chemistry. Researchers are actively exploring more sustainable and efficient synthetic routes to minimize environmental impact and enhance safety.

Green Chemistry Approaches:

Alternative Solvents: A shift away from hazardous organic solvents is a key focus. The use of greener alternatives like supercritical carbon dioxide and water is being investigated to reduce volatile organic compound (VOC) emissions and simplify purification processes. nih.gov Solvent-free synthesis methods are also gaining traction, offering the potential for significantly reduced waste. mdpi.com

Catalysis: The development of novel catalysts is crucial for greener syntheses. This includes the use of recyclable catalysts and biocatalysis, which can lead to higher atom economy and the avoidance of hazardous waste. mdpi.comnih.gov For instance, iron catalysis is being employed for the direct synthesis of secondary and tertiary alkylamines from alkenes using hydroxylamine-derived reagents. amazonaws.comchemrxiv.org

Microwave-Assisted Synthesis: Microwave irradiation offers a green source of heating that can accelerate reaction rates, reduce reaction times, and improve product yields, leading to more energy-efficient processes. mdpi.com

Process Intensification:

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. For chloro-substituted compounds, this is particularly relevant.

Continuous Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for seamless integration with other technologies like microwave irradiation and photochemistry. mdpi.com This approach can significantly shorten reaction times and improve process control.

Phase Transfer Catalysis: In heterogeneous reaction systems, such as those involving chlorohydrins, phase transfer catalysts can dramatically improve mass transfer. This can reduce reaction times from hours to minutes and allow for the use of nearly stoichiometric amounts of reactants, minimizing waste. rsc.org

A comparison of traditional versus green synthetic approaches is highlighted in the table below:

FeatureTraditional SynthesisGreen Chemistry Approach
Solvents Often relies on volatile and hazardous organic solvents.Emphasizes the use of benign solvents like water, supercritical fluids, or solvent-free conditions. nih.govmdpi.com
Catalysts May use stoichiometric reagents or catalysts that are difficult to recycle.Focuses on highly efficient and recyclable catalysts, including biocatalysts. mdpi.comnih.gov
Energy Can be energy-intensive with long reaction times.Utilizes methods like microwave-assisted synthesis to reduce energy consumption and reaction times. mdpi.com
Waste Often generates significant amounts of waste.Aims for high atom economy and minimal waste generation. mdpi.com

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

The unique structural features of N-(2-chloroethyl)hydroxylamine, containing both a nucleophilic hydroxylamine (B1172632) moiety and an electrophilic chloroethyl group, open doors to a wide array of chemical transformations.

Recent research has focused on harnessing the reactivity of hydroxylamine derivatives for novel bond-forming reactions. For example, N-nosyl-O-bromoethyl hydroxylamine has been shown to act as a versatile surrogate for formaldehyde, formaldimine, and 1,2-oxazetidine in C–C and C–O bond-forming reactions. rsc.org Furthermore, hydroxylamine derivatives are being utilized as precursors in catalytic nitrene transfer reactions for amidation and amination. rsc.org

The transformation of hydroxylamine itself can lead to the formation of reactive nitrogen species like nitroxyl (B88944) (HNO/NO-), nitric oxide radical (•NO), and nitrogen dioxide radical (•NO2) under certain oxidative conditions. nih.gov This suggests the potential for N-(2-chloroethyl)hydroxylamine to participate in a range of redox-mediated transformations.

A significant area of exploration is the intramolecular cyclization of N-(2'-chloroethyl) derivatives to form aziridinium (B1262131) ions. This transformation is a key step in the mechanism of action for some biologically active molecules. nih.gov The reactivity of this aziridinium intermediate can then be harnessed for further synthetic elaborations.

The versatility of hydroxylamine derivatives is further demonstrated by their use in the direct, iron-catalyzed installation of various amine groups into alkenes, showcasing high functional group tolerance and broad substrate scope. chemrxiv.org These reagents have also been applied in difunctionalization reactions of unsaturated bonds. rsc.org

Application of Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

A deep understanding of the reaction mechanisms involving N-(2-chloroethyl)hydroxylamine is crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic and analytical techniques are indispensable tools in this endeavor.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains a cornerstone for structural elucidation and reaction monitoring. Real-time NMR spectroscopy can provide valuable kinetic data and help identify transient intermediates. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for the precise mass determination of reactants, products, and intermediates, aiding in their identification. amazonaws.com Techniques like liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) are particularly powerful for analyzing complex reaction mixtures. azooptics.com

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of molecules and are useful for identifying functional groups and monitoring their transformations during a reaction. Advanced techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) hyperspectral imaging and Raman mapping can provide spatially resolved chemical information. uts.edu.au

X-ray Crystallography: When single crystals of N-(2-chloroethyl)hydroxylamine or its derivatives can be obtained, X-ray crystallography provides unambiguous determination of their three-dimensional structure, offering insights into conformation and intermolecular interactions.

Analytical Techniques for Mechanistic Studies:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating complex mixtures and quantifying the components of a reaction. nih.gov HPLC methods can be developed to monitor the progress of reactions involving N-(2-chloroethyl)hydroxylamine and to detect potential impurities. taylorfrancis.comgoogle.com Due to the lack of a strong chromophore in hydroxylamine itself, derivatization is often employed to allow for UV detection at low levels. nih.gov

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to model reaction pathways, calculate transition state energies, and predict the feasibility of proposed mechanisms. This can provide valuable insights that complement experimental findings.

The following table summarizes key analytical techniques and their applications:

TechniqueApplication in Studying N-(2-chloroethyl)hydroxylamine
NMR Spectroscopy Structural elucidation, reaction monitoring, kinetic studies. researchgate.net
Mass Spectrometry Identification of products and intermediates, analysis of complex mixtures. amazonaws.comazooptics.com
HPLC Separation and quantification of reaction components, impurity profiling. nih.govtaylorfrancis.comgoogle.com
Computational Chemistry Modeling reaction mechanisms, predicting reactivity.

Integration with High-Throughput Screening and Automated Synthesis Platforms

The integration of N-(2-chloroethyl)hydroxylamine and its derivatives with high-throughput screening (HTS) and automated synthesis platforms has the potential to dramatically accelerate the discovery of new reactions and bioactive molecules.

High-Throughput Screening (HTS):

HTS allows for the rapid testing of large libraries of compounds for a specific activity. nih.gov In the context of N-(2-chloroethyl)hydroxylamine, HTS can be used to:

Discover new catalysts for its synthesis and transformations.

Identify novel reactions by screening for desired product formation under a wide range of conditions.

Screen for biological activity of newly synthesized derivatives. researchgate.netnih.gov

HTS methods can be biochemical, such as fluorescence-based assays, or cell-based, which are becoming increasingly popular. nih.gov

Automated Synthesis Platforms:

Automated synthesis platforms can significantly increase the speed and efficiency of chemical synthesis, while also improving reproducibility. sigmaaldrich.com These platforms can perform entire multi-step syntheses, including reaction, purification, and analysis, with minimal human intervention. youtube.com

The integration of automated synthesis with HTS creates a powerful closed-loop system for discovery. An automated platform can rapidly synthesize a library of N-(2-chloroethyl)hydroxylamine derivatives, which can then be screened using HTS. The results of the screen can then be used to inform the design and synthesis of the next generation of compounds, accelerating the optimization process. nih.govchemrxiv.org

Platforms like SynFini™ leverage artificial intelligence to design and optimize synthetic routes, which are then executed by automated robotic systems. youtube.com This approach dramatically reduces the time from idea to molecule.

The benefits of this integrated approach are summarized below:

FeatureBenefit
Speed Rapidly synthesize and screen large numbers of compounds. sigmaaldrich.comyoutube.com
Efficiency Reduce manual labor and resource consumption. sigmaaldrich.com
Reproducibility Ensure consistent results across experiments. youtube.com
Data Generation Generate large datasets to inform future research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Chloro-N-hydroxyethan-1-amine with high purity for research purposes?

  • Methodological Answer : Two primary approaches are validated:

  • Direct Alkylation : Reacting ethanolamine derivatives with chlorinating agents (e.g., thionyl chloride or PCl₃) under controlled conditions. For example, alkylation of 2-aminoethanol with chloroethylating reagents can yield the target compound.
  • Stepwise Synthesis : Starting from 2-chloroethylamine hydrochloride, introduce the hydroxyl group via selective oxidation or substitution, followed by purification via recrystallization or column chromatography to achieve >95% purity .
    • Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-chlorination. Anhydrous conditions are critical to prevent hydrolysis .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer : A multi-spectral approach is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the -CH₂Cl and -NH-OH moieties. Compare chemical shifts with reference data (e.g., δ ~3.5 ppm for CH₂Cl in ¹H NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 110.04 for C₂H₇ClNO).
  • Purity Analysis : Use HPLC with UV detection (λ = 210–230 nm) or ion chromatography for chloride quantification .

Q. What are the key stability considerations for storing this compound hydrochloride in laboratory settings?

  • Methodological Answer :

  • Storage Conditions : Store in airtight, light-resistant containers under nitrogen or argon at 2–8°C. The hydrochloride salt is hygroscopic; use desiccants (e.g., silica gel) to prevent hydrolysis .
  • Stability Monitoring : Periodically test via FTIR for OH stretching (~3200–3600 cm⁻¹) and chloride content titration. Degradation products (e.g., ethanolamine derivatives) can be detected via GC-MS .

Advanced Research Questions

Q. What analytical challenges arise when distinguishing this compound from its structural isomers in complex mixtures?

  • Methodological Answer :

  • Chromatographic Separation : Optimize reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to resolve isomers.
  • Advanced Spectrometry : Employ LC-MS/MS with collision-induced dissociation (CID) to differentiate fragmentation patterns. For example, the loss of HCl (m/z 35.97) is characteristic of the chloroethyl group .
  • 2D NMR : Use COSY and HSQC to map coupling between the hydroxylamine proton and adjacent carbons, which is absent in isomers like 1-chloro-2-hydroxyethylamine .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation of this compound derivatives?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference with databases (e.g., PubChem, SciFinder) or synthesized standards.
  • Computational Modeling : Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data.
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure of derivatives, particularly for novel analogs .

Q. What advanced derivatization strategies improve the detection sensitivity of this compound in trace analysis?

  • Methodological Answer :

  • Fluorescent Tagging : React with dansyl chloride or fluorescamine to enhance UV/Vis or fluorescence detection (LOD < 1 ppb) .
  • Gas Chromatography Derivatization : Use BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to silylate hydroxyl and amine groups, improving volatility for GC-MS analysis .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Compare reaction rates with model compounds (e.g., 2-chloroethylamine) under SN1/SN2 conditions. The hydroxyl group reduces reactivity due to hydrogen bonding with the leaving group.
  • DFT Analysis : Calculate transition state energies to quantify electronic effects. The -NH-OH group stabilizes intermediates via resonance, favoring SN1 mechanisms in polar protic solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.